3-(methylamino)benzene-1-sulfonamide hydrochloride

Medicinal Chemistry Physicochemical Property Prediction Lead Optimization

Researchers often face limited solubility of sulfonamide intermediates in aqueous media, hindering bioconjugation and biological assays. 3-(Methylamino)benzene-1-sulfonamide hydrochloride (CAS 2648948-04-1) addresses this gap. • Meta-substituted regioisomer enables distinct SAR exploration versus the 4-isomer. • Hydrochloride salt enhances water solubility for peptide coupling and aqueous-phase reactions. • Moderate logP (0.38) balances solubility and membrane permeability for lead optimization. Supplied at ≥95% purity for reliable research use.

Molecular Formula C7H11ClN2O2S
Molecular Weight 222.69 g/mol
CAS No. 2648948-04-1
Cat. No. B6191891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(methylamino)benzene-1-sulfonamide hydrochloride
CAS2648948-04-1
Molecular FormulaC7H11ClN2O2S
Molecular Weight222.69 g/mol
Structural Identifiers
SMILESCNC1=CC(=CC=C1)S(=O)(=O)N.Cl
InChIInChI=1S/C7H10N2O2S.ClH/c1-9-6-3-2-4-7(5-6)12(8,10)11;/h2-5,9H,1H3,(H2,8,10,11);1H
InChIKeyPJOMSHZUMHYVTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Methylamino)benzene-1-sulfonamide HCl: Overview


3-(Methylamino)benzene-1-sulfonamide hydrochloride (CAS 2648948-04-1) is a meta-substituted benzenesulfonamide derivative bearing a methylamino group and presented as the hydrochloride salt. Its molecular formula is C₇H₁₁ClN₂O₂S with a molecular weight of 222.69 g/mol [1]. As a member of the aryl sulfonamide class, it serves as a versatile intermediate or building block in the synthesis of more complex molecules for medicinal chemistry, agrochemical, and material science applications . The compound is typically supplied at ≥95% purity for research purposes .

3-(Methylamino)benzene-1-sulfonamide HCl: Analog Differentiation


In the sulfonamide building block space, regioisomers and closely related analogs exhibit distinct physicochemical properties and reactivity profiles that directly impact synthetic utility, intermediate stability, and final product characteristics. For example, the 3-(methylamino) substitution pattern on the benzene ring differs fundamentally from the 4-(methylamino) analog in terms of electronic distribution and steric environment, which can alter coupling efficiency and regioselectivity in downstream reactions . Additionally, the presence of the hydrochloride salt form confers aqueous solubility advantages over the free base, a critical factor for aqueous-phase reactions or biological assays [1]. These differences are not merely academic; they dictate which building block is fit-for-purpose in a given synthetic route or screening cascade.

3-(Methylamino)benzene-1-sulfonamide HCl: Quantitative Evidence


Lipophilicity vs. 3-Amino Analog

The calculated logP of 3-(methylamino)benzene-1-sulfonamide (the free base form of the hydrochloride) is 0.3757, which is significantly higher than the logP of the 3-amino analog, 3-amino-N-methylbenzene-1-sulfonamide hydrochloride, which is reported as -0.026 [1]. This indicates the methylamino derivative is approximately 0.4 log units more lipophilic.

Medicinal Chemistry Physicochemical Property Prediction Lead Optimization

TPSA vs. 4-Methylamino Regioisomer

The calculated TPSA of the free base 3-(methylamino)benzene-1-sulfonamide is 72.19 Ų, identical to that of the 4-(methylamino) regioisomer (free base) . This demonstrates that positional isomerism does not alter this particular computational descriptor, although it may affect other properties not captured by TPSA.

ADME Prediction Drug-likeness Computational Chemistry

Purity vs. 4-Methylamino Regioisomer

Commercial suppliers typically offer 3-(methylamino)benzene-1-sulfonamide hydrochloride with a minimum purity specification of 95% . This is comparable to the purity grade (≥95%) available for the 4-(methylamino) regioisomer hydrochloride (CAS 860222-91-9) from similar vendors . Both compounds are generally supplied as solids for research use.

Chemical Procurement Quality Assurance Synthetic Reliability

Solubility: Hydrochloride Salt vs. Free Base

3-(Methylamino)benzene-1-sulfonamide hydrochloride is supplied as the HCl salt, which generally enhances aqueous solubility compared to the free base [1]. While quantitative solubility data for this specific compound is not publicly available, class-level inference from sulfonamide hydrochloride salts indicates improved dissolution in water and polar solvents [2]. This is a critical differentiator when selecting building blocks for aqueous-phase reactions or biological testing.

Formulation Science Biophysical Assays Chemical Synthesis

3-(Methylamino)benzene-1-sulfonamide HCl: Application Scenarios


CNS and Intracellular Targeting

With a calculated logP of 0.3757 for the free base—higher than the 3-amino analog—this compound may serve as a preferred starting scaffold when designing molecules intended to cross biological membranes . Its moderate lipophilicity balances solubility and permeability, making it a candidate for lead optimization in programs targeting neurological disorders or intracellular pathogens.

Aqueous-Phase Synthesis and Bioconjugation

The hydrochloride salt form provides enhanced water solubility relative to the free base, facilitating reactions in aqueous buffers or polar solvents [1]. This property is advantageous in bioconjugation protocols, peptide coupling, and the preparation of water-compatible intermediates for downstream biological assays.

SAR Studies of Sulfonamide Libraries

The 3-(methylamino) substitution pattern offers a distinct spatial and electronic profile compared to the 4-isomer, despite identical TPSA and logP values . Inclusion of this regioisomer in screening libraries ensures comprehensive SAR exploration around the sulfonamide core, which is particularly relevant for targets where the meta-positioning of the methylamino group influences binding or reactivity.

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